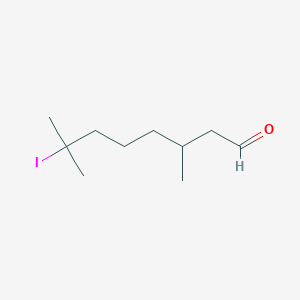

7-Iodo-3,7-dimethyloctanal

Description

Structure

3D Structure

Properties

CAS No. |

112358-24-4 |

|---|---|

Molecular Formula |

C10H19IO |

Molecular Weight |

282.16 g/mol |

IUPAC Name |

7-iodo-3,7-dimethyloctanal |

InChI |

InChI=1S/C10H19IO/c1-9(6-8-12)5-4-7-10(2,3)11/h8-9H,4-7H2,1-3H3 |

InChI Key |

INWBVZYFHODOKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)(C)I)CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Iodo 3,7 Dimethyloctanal and Analogous Structures

Direct Halogenation Strategies

Direct halogenation strategies involve the addition of iodine across a carbon-carbon double bond in a suitable precursor. These methods are advantageous for their atom economy but require careful control to achieve the desired regiochemical and stereochemical outcomes. The most common precursor for this class of compounds is citronellal (B1669106), which possesses a C6-C7 double bond amenable to electrophilic addition.

Iodofluorination is a powerful halofunctionalization reaction that simultaneously introduces both an iodine and a fluorine atom across a double bond. When applied to a citronellal derivative, this reaction can produce an analogue of the target compound. The reaction typically proceeds via an electrophilic addition mechanism. An electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine (I₂), first reacts with the alkene to form a cyclic iodonium (B1229267) ion intermediate.

This intermediate is then attacked by a nucleophilic fluoride (B91410) source. According to Markovnikov's rule, the nucleophile attacks the more substituted carbon of the former double bond, which would be C7 in the case of citronellal. However, in the formation of the bridged iodonium ion, the subsequent nucleophilic attack occurs at the carbon atom better able to stabilize a positive charge, leading to anti-stereoselective addition. For citronellal, the tertiary C7 position is more sterically hindered, and the nucleophilic fluoride ion attacks the secondary C6 position, while the iodine atom remains bonded to the tertiary C7 carbon. This results in the formation of a 6-fluoro-7-iodo-3,7-dimethyloctanal structure, an important analogue.

Common reagent systems for this transformation include N-iodosuccinimide (NIS) combined with a fluoride source like hydrogen fluoride-pyridine (HF-Py) or silver(I) fluoride (AgF). The choice of reagents can influence reaction efficiency and selectivity.

Table 1: Representative Iodofluorination of a Citronellal-type Precursor

Click on a row to view more details about the reaction components.

| Precursor | Iodine Source | Fluoride Source | Solvent | Typical Product Structure |

| Citronellal | N-Iodosuccinimide (NIS) | Hydrogen Fluoride-Pyridine (HF-Py) | Dichloromethane (CH₂Cl₂) | 6-Fluoro-7-iodo-3,7-dimethyloctanal |

| Citronellal | Iodine (I₂) | Silver(I) Fluoride (AgF) | Acetonitrile (B52724) (CH₃CN) | 6-Fluoro-7-iodo-3,7-dimethyloctanal |

Achieving regioselectivity is paramount when synthesizing 7-Iodo-3,7-dimethyloctanal from an unsaturated precursor like citronellal. The goal is to exclusively functionalize the C7 position. In electrophilic additions to the C6-C7 double bond of citronellal, the formation of a tertiary carbocation at C7 is more favorable than a secondary carbocation at C6.

When hydroiodic acid (HI) is added across the double bond, the reaction follows Markovnikov's rule. The proton (H⁺) adds to the less substituted carbon (C6), generating a stable tertiary carbocation at C7. This carbocation is then rapidly trapped by the iodide ion (I⁻) to yield the desired this compound. However, this method must be conducted under carefully controlled, anhydrous conditions, as the strong acid can promote side reactions with the aldehyde group, such as acetal (B89532) formation or polymerization.

Stereoselectivity in these reactions is primarily dictated by the mechanism of the addition. As discussed, reactions proceeding through a cyclic iodonium ion intermediate, such as iodofluorination or iodocyclization, result in a net anti-addition of the iodine and the nucleophile across the double bond.

If the starting material, such as (R)-citronellal or (S)-citronellal, is enantiomerically pure, the existing stereocenter at C3 can influence the facial selectivity of the initial electrophilic attack on the alkene. This can lead to the preferential formation of one diastereomer over another, a phenomenon known as substrate-controlled diastereoselectivity. The bulky isopropylidene group and the stereocenter at C3 can direct the incoming electrophile to the less sterically hindered face of the double bond, thereby controlling the absolute stereochemistry of the newly formed stereocenters at C6 and C7.

Regioselective Halogenation Approaches for Branched Systems

Functional Group Interconversion for Iodine Moiety Installation

An alternative and often more reliable route to this compound involves the conversion of a pre-existing functional group at the C7 position, most commonly a hydroxyl group.

The synthesis of the target compound from its corresponding tertiary alcohol, 7-Hydroxy-3,7-dimethyloctanal (hydroxycitronellal), is a robust and widely employed strategy. This conversion can be accomplished using several standard iodinating reagent systems. The tertiary nature of the alcohol facilitates substitution, typically via an Sₙ1-type mechanism involving a stable tertiary carbocation intermediate.

Appel Reaction Conditions: A mild and effective method involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂), often in the presence of a base like imidazole (B134444). The reaction proceeds through the formation of an iodophosphonium species. The hydroxyl group attacks the phosphorus atom, and subsequent rearrangement and displacement by an iodide ion yields the tertiary alkyl iodide. The presence of imidazole is crucial as it acts as a catalyst and acid scavenger, preventing side reactions with the aldehyde.

Phosphorus Triiodide (PI₃): Phosphorus triiodide, often generated in situ from red phosphorus and iodine, is a classic reagent for converting alcohols to iodides. The hydroxyl group is converted into a good leaving group (a phosphite (B83602) ester), which is then displaced by iodide. This method is highly effective but can be less mild than the Appel reaction.

Concentrated Hydroiodic Acid (HI): Direct treatment with concentrated HI can also effect the conversion. The alcohol is protonated to form a good leaving group (water), which departs to form the tertiary carbocation, followed by trapping with iodide. This is a forceful method that requires careful temperature control to minimize competing elimination reactions (dehydration) and reactions at the aldehyde.

Table 2: Comparison of Methods for Converting 7-Hydroxy-3,7-dimethyloctanal to this compound

Select a method to see its key characteristics.

| Method | Reagents | Typical Conditions | Key Advantages / Disadvantages |

| Appel Reaction | PPh₃, I₂, Imidazole | Dichloromethane, 0 °C to RT | Adv: Mild conditions, high yield, compatible with aldehyde group. Disadv: Stoichiometric phosphine (B1218219) oxide byproduct. |

| Phosphorus Triiodide | P₄ (red), I₂ | Diethyl ether or CH₂Cl₂, reflux | Adv: High reactivity, effective for tertiary alcohols. Disadv: Can be harsh, reagent is moisture-sensitive. |

| Hydroiodic Acid | Conc. HI (57%) | Low temperature (e.g., 0 °C) | Adv: Simple, inexpensive reagents. Disadv: Strongly acidic, risk of elimination and side reactions with the aldehyde. |

The Finkelstein reaction provides another pathway for installing the iodine atom via nucleophilic substitution. This method involves treating a precursor alkyl halide, such as 7-chloro- or 7-bromo-3,7-dimethyloctanal, with an alkali metal iodide salt.

The reaction is typically performed using sodium iodide (NaI) or potassium iodide (KI) in a solvent like acetone. The success of the reaction relies on Le Châtelier's principle: sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) byproducts are not. The precipitation of these salts from the reaction mixture drives the equilibrium towards the formation of the more stable carbon-iodine bond, yielding this compound.

For a tertiary substrate like a 7-halo-3,7-dimethyloctanal, the reaction proceeds via an Sₙ1 mechanism. However, a significant competing pathway is elimination (E1), which would lead to the re-formation of an alkene. Therefore, reaction conditions, particularly temperature, must be carefully controlled to favor substitution over elimination. Lower temperatures generally favor the Sₙ1 pathway.

Conversion of Hydroxyl Groups to Iodides (e.g., from 7-Hydroxy-3,7-dimethyloctanal precursors)

Synthetic Routes to the Aldehyde Functional Group

The introduction of an aldehyde functionality is a critical step in the synthesis of this compound. This can be achieved through the oxidation of a corresponding primary alcohol or the reduction of a carboxylic acid derivative.

Oxidation of Primary Alcohols in the Presence of Halide Moieties

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. libretexts.orgcoconote.app However, the presence of a halide, such as iodine in the target molecule, requires the use of mild and selective oxidizing agents to prevent unwanted side reactions, such as over-oxidation to a carboxylic acid or reaction with the iodide. libretexts.orgsciencemadness.org

Several reagents are suitable for this purpose. Pyridinium chlorochromate (PCC) is a well-known reagent that converts primary alcohols to aldehydes without significant over-oxidation. libretexts.org Another effective reagent is Dess-Martin periodinane (DMP), which offers advantages such as higher yields and milder, non-acidic reaction conditions. libretexts.org Additionally, methods employing catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach) or iodine can provide high chemoselectivity for the oxidation of primary alcohols to aldehydes. sciencemadness.orgresearchgate.netorganic-chemistry.org The use of iodine as a reoxidant for TEMPO has been shown to be particularly effective for electron-rich and heteroaromatic benzylic alcohols. researchgate.netorganic-chemistry.org

For the synthesis of this compound, a plausible precursor would be 7-iodo-3,7-dimethyloctan-1-ol. The selective oxidation of this primary alcohol to the desired aldehyde could be achieved using one of these mild oxidation methods.

Table 1: Comparison of Mild Oxidizing Agents for Primary Alcohols

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | - Good selectivity for aldehydes. libretexts.org | - Chromium-based, toxic. |

| Dess-Martin Periodinane (DMP) | - High yields, mild conditions. libretexts.org | - Potentially explosive under certain conditions. cdnsciencepub.com |

Reduction of Carboxylic Acid Derivatives

An alternative approach to synthesizing aldehydes is the partial reduction of carboxylic acid derivatives, such as esters or acid chlorides. chemistrysteps.combritannica.com Direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more reactive than the starting material and tends to be further reduced to the primary alcohol. quora.com Therefore, a two-step process is often employed: first, the carboxylic acid is converted to a more reactive derivative, which is then reduced to the aldehyde. chemistrysteps.comquora.com

A common method involves the reduction of an ester to an aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures, typically -78 °C. chemistrysteps.comchemistrysteps.commasterorganicchemistry.comlibretexts.org This reagent is a bulky reducing agent that can selectively reduce esters to aldehydes, preventing over-reduction to the alcohol. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a stable tetrahedral intermediate at low temperatures, which is then hydrolyzed to the aldehyde upon workup. chemistrysteps.comorgosolver.com

Acid chlorides can also be reduced to aldehydes using milder reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Another classic method is the Rosenmund reduction, which involves the hydrogenation of an acyl chloride over a poisoned palladium catalyst. jove.com

For a molecule like this compound, one could envision starting from a corresponding carboxylic acid, converting it to an ester or acid chloride, and then performing a controlled reduction to obtain the target aldehyde.

Table 2: Reducing Agents for Carboxylic Acid Derivatives to Aldehydes

| Derivative | Reagent | Key Conditions |

|---|---|---|

| Ester | Diisobutylaluminium hydride (DIBAL-H) chemistrysteps.comchemistrysteps.commasterorganicchemistry.comlibretexts.org | Low temperature (-78 °C) chemistrysteps.comchemistrysteps.com |

| Acid Chloride | Lithium tri-tert-butoxyaluminum hydride libretexts.org | Weaker reducing agent than LiAlH₄ libretexts.org |

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade reactions offer efficient pathways for the synthesis of complex molecules by combining several steps into a single operation without isolating intermediates. acs.orgacademie-sciences.fr These strategies are highly atom-economical and can significantly shorten synthetic routes.

Integration of C-C Bond Formation and Functionalization Steps

Modern synthetic chemistry increasingly utilizes cascade reactions that form both carbon-carbon (C-C) and carbon-heteroatom bonds in a single pot. researchgate.net Such reactions can be initiated by various catalytic systems, including organocatalysts, to construct complex molecular architectures with high stereoselectivity. mdpi.com For instance, multi-component reactions involving aldehydes, amines, and other reactants can lead to highly functionalized products. acs.orgacs.orgnih.govtandfonline.com The Petasis borono-Mannich reaction, a three-component transformation of an amine, an aldehyde, and a boronic acid, is a powerful tool for creating functionalized amines. acs.orgnih.gov

Enzymatic cascades are also emerging as powerful tools for C-C bond formation, often starting from simple precursors to generate complex molecules like α-aryl aldehydes. acs.orgnih.govrsc.org These biocatalytic approaches can offer high selectivity and operate under mild, aqueous conditions.

Retrosynthetic Analysis for this compound Target

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.comsathyabama.ac.in

For this compound, a key disconnection would be at the C-I bond, suggesting a precursor like a tertiary alcohol that could be converted to the iodide. Another critical disconnection involves the aldehyde group, which, as discussed, could be formed from a primary alcohol or a carboxylic acid derivative. The branched alkyl chain suggests the use of starting materials like citronellal or related terpenes, which already possess the desired carbon skeleton. brandeis.eduresearchgate.net

A plausible retrosynthetic pathway might start from (S)-(-)-citronellal. The double bond in citronellal could be selectively reduced, and the existing aldehyde could be protected or transformed. The tertiary alcohol at C-7 could be introduced via a Grignard reaction on a suitable ketone precursor. Subsequent deprotection and functional group manipulations would lead to the target molecule.

Total Synthesis Approaches for Related Branched Aldehyde Natural Products and Analogs

The total synthesis of natural products often provides a platform for developing and showcasing new synthetic methodologies. Many natural products feature branched aldehyde motifs similar to this compound.

For example, the total synthesis of (-)-fusarisetin A was achieved in nine steps from commercially available (S)-(-)-citronellal, demonstrating the utility of this starting material for constructing complex, branched molecules. nih.gov The synthesis of various iridoid natural products and their analogs has also been accomplished starting from citronellal, often employing organocatalytic intramolecular Michael reactions as a key step. researchgate.net

The development of methods for the asymmetric α-alkylation of aldehydes is crucial for the synthesis of chiral branched aldehydes. acs.orgmdpi.com These methods often employ organocatalysis or metal catalysis to create stereogenic centers adjacent to the carbonyl group. Furthermore, rhodium-catalyzed reductive coupling reactions of vinyl bromides with aldehydes provide a route to branched ketones, which can be seen as structural analogs of branched aldehydes. nih.gov

The synthesis of complex natural products and their analogs provides a rich source of inspiration and established methodologies that can be adapted for the synthesis of specific targets like this compound.

Enantioselective and Diastereoselective Synthesis of Chiral 7 Iodo 3,7 Dimethyloctanal

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis, where a chiral molecule is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgrevisiondojo.com For the synthesis of 7-Iodo-3,7-dimethyloctanal, a chiral auxiliary can be attached to a precursor molecule to control the introduction of chirality at the C3 position and guide the subsequent iodination.

A common approach involves the use of Evans oxazolidinone auxiliaries. These are readily prepared from amino acids or amino alcohols and can be acylated to form an enolizable system. wikipedia.org In a hypothetical synthesis, (R)- or (S)-4-isopropyl-2-oxazolidinone could be acylated with a derivative of 3-methyloctanoic acid. The resulting N-acyl oxazolidinone can then be enolized and subsequently alkylated. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby establishing the stereocenter at C3 with high diastereoselectivity. wikipedia.org

Following the establishment of the C3-methyl group, the auxiliary can be cleaved under mild conditions, for instance using lithium borohydride (B1222165), to reveal the primary alcohol, which can then be oxidized to the target aldehyde. The iodination at the tertiary C7 position would likely be performed at a later stage, potentially via a radical-mediated process on a precursor with a C7-hydroxyl group. The stereocontrol at this remote position would likely depend on substrate-controlled factors.

Another well-established class of auxiliaries are the SAMP/RAMP hydrazones, developed by Enders. These auxiliaries are particularly effective for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.org

Table 1: Representative Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Typical Application | Expected Diastereoselectivity | Reference |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | >95% de | wikipedia.org |

| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of aldehydes | >90% de | wikipedia.org |

| Camphorsultam | Michael additions, aldol reactions | High diastereoselectivity | wikipedia.org |

| Pseudoephedrine Amides | Asymmetric alkylation | High diastereoselectivity | wikipedia.org |

Chiral Catalyst Development for Stereoselective Halogenation and Aldehyde Formation

The direct, catalytic enantioselective functionalization of aldehydes represents a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. um-palembang.ac.id This area has seen significant advances, particularly in organocatalysis and metal catalysis.

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of this compound, a key step would be the enantioselective α-halogenation of the parent aldehyde, 3,7-dimethyloctanal (B3032866). This can be achieved through enamine catalysis, where a chiral secondary amine catalyst, such as a proline derivative or a diarylprolinol silyl (B83357) ether, reacts with the aldehyde to form a nucleophilic enamine intermediate. researchgate.netorganic-chemistry.orgorganic-chemistry.org

This chiral enamine then reacts with an electrophilic iodine source, such as N-iodosuccinimide (NIS). The stereochemistry of the catalyst directs the approach of the electrophile, leading to the formation of the α-iodo aldehyde with high enantioselectivity. researchgate.netnih.gov Research by MacMillan and Jørgensen has demonstrated the power of this approach for the α-chlorination and α-fluorination of aldehydes, and these principles are directly applicable to iodination. organic-chemistry.orgorganic-chemistry.org

Table 2: Organocatalysts for Enantioselective α-Halogenation of Aldehydes

| Catalyst Type | Reaction | Typical Enantioselectivity (ee) | Reference |

| Proline derivatives | α-chlorination | 80-95% ee | organic-chemistry.org |

| Diarylprolinol silyl ethers | α-chlorination | 90-99% ee | organic-chemistry.orgorganic-chemistry.org |

| Cinchona alkaloids | α-fluorination, α-chlorination | 70-90% ee | researchgate.net |

Detailed research has shown that catalyst structure, solvent, and the nature of the halogenating agent are critical for achieving high yields and enantioselectivities. organic-chemistry.orgmdpi.com

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a powerful toolkit for asymmetric synthesis. nih.govrsc.org While direct catalytic asymmetric α-iodination of aldehydes using metal catalysts is less common than organocatalytic methods, metal-catalyzed reactions can be envisioned for other key steps in the synthesis of this compound.

Inspired by the successful Pd/C-catalyzed hydrogenation of citral (B94496) to 3,7-dimethyloctanal, one could envision a similar asymmetric hydrogenation of a suitable unsaturated precursor to establish the C3 stereocenter. mdpi.com The use of chiral ligands, such as those derived from BINAP or Josiphos, in combination with rhodium, iridium, or palladium, is a well-established strategy for the asymmetric hydrogenation of alkenes. mdpi.com

For instance, a precursor like 7-iodo-3-methyl-oct-2-enal could potentially be hydrogenated in a stereoselective manner. However, the challenge would lie in the stability of the iodo-group under hydrogenation conditions. A more plausible route would involve the asymmetric hydrogenation of an alkene without the iodo-substituent, followed by a later-stage, stereoselective iodination.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another powerful method that could be employed to construct the C3 stereocenter. uwindsor.ca This would involve the reaction of a nucleophile with a prochiral allylic substrate in the presence of a palladium catalyst and a chiral ligand.

Substrate-Controlled Stereoselectivity in Branched-Chain Systems

In molecules that already possess one or more stereocenters, the existing chirality can influence the stereochemical outcome of subsequent reactions. This phenomenon, known as substrate-controlled stereoselectivity, is particularly relevant in branched-chain systems like this compound.

For example, if the C3 stereocenter is established first, it can direct the stereochemistry of reactions at other positions along the carbon chain. The Felkin-Ahn model is often used to predict the outcome of nucleophilic additions to chiral aldehydes and ketones. core.ac.uk In the context of synthesizing this compound, if a precursor containing the C3 stereocenter undergoes a reaction at the C7 position (for instance, the opening of an epoxide or an addition to a ketone), the stereocenter at C3 would influence the facial selectivity of the attack, leading to a diastereomeric preference in the product.

The stereoselective synthesis of complex natural products often relies on a cascade of substrate-controlled reactions to build up multiple stereocenters with high fidelity. core.ac.ukub.edu The relative stereochemistry between the C3-methyl group and the C7-iodo group in the target molecule could potentially be controlled by leveraging such internal stereocontrol.

Enzymatic or Biocatalytic Routes for Stereoselective Formation

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comrsc.org Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. nih.gov

For the synthesis of chiral this compound, several enzymatic approaches could be considered. Carboxylic acid reductases (CARs) are enzymes that can reduce carboxylic acids to aldehydes. nih.gov A chiral carboxylic acid precursor could be converted to the target aldehyde in the final step of a synthesis using a suitable CAR.

Alternatively, alcohol dehydrogenases (ADHs) could be used for the stereoselective oxidation of a precursor diol or the stereoselective reduction of a diketone or keto-aldehyde. nih.govnih.gov For example, a prochiral diketone could be selectively reduced to a chiral hydroxyketone, which could then be further elaborated to the target molecule. The use of ketoreductases (KREDs) for the asymmetric reduction of ketones to chiral alcohols is a well-established industrial process. mdpi.com

While no specific enzyme has been reported for the direct synthesis of this compound, the vast and ever-expanding library of available enzymes, coupled with protein engineering techniques, suggests that a biocatalytic route is a feasible and attractive strategy for the future. rsc.org

Table 3: Relevant Enzyme Classes for Chiral Aldehyde Synthesis

| Enzyme Class | Reaction Catalyzed | Potential Application | Reference |

| Carboxylic Acid Reductases (CARs) | Carboxylic acid to aldehyde | Final step aldehyde formation | nih.gov |

| Alcohol Dehydrogenases (ADHs) | Alcohol oxidation / Ketone reduction | Asymmetric reduction/oxidation | nih.govnih.gov |

| Ketoreductases (KREDs) | Asymmetric reduction of ketones | Synthesis of chiral alcohol precursors | mdpi.com |

| Hydrolases (e.g., Lipases) | Kinetic resolution of racemic alcohols/esters | Preparation of enantiopure precursors | rsc.org |

Chemical Reactivity and Transformative Chemistry of 7 Iodo 3,7 Dimethyloctanal

Reactions Involving the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 7-Iodo-3,7-dimethyloctanal is the weaker of the carbon-halogen bonds, making it an excellent leaving group in various reactions. wikipedia.org Its position on a tertiary carbon atom further influences its reactivity profile, particularly in substitution and metal-catalyzed coupling reactions.

Nucleophilic substitution at a tertiary carbon center, such as the C7 position in this compound, is expected to proceed primarily through an S(_N)1 mechanism. This pathway involves the formation of a tertiary carbocation intermediate, which can then be attacked by a nucleophile. libretexts.org The rate of this reaction is generally independent of the nucleophile's concentration and is favored by polar protic solvents that can stabilize the carbocation intermediate. masterorganicchemistry.com In contrast, the S(_N)2 mechanism is highly disfavored due to the significant steric hindrance around the tertiary carbon, which prevents the backside attack required for this single-step process. libretexts.orgmasterorganicchemistry.com

A wide range of nucleophiles can be employed to displace the iodide, leading to a diverse set of functionalized products. lumenlearning.com However, a competing E1 elimination reaction to form an alkene is a common side reaction, especially with basic nucleophiles or at elevated temperatures. byjus.com

Table 1: Examples of Nucleophilic Substitution on Tertiary Alkyl Halides

| Nucleophile | Reagent Example | Expected Product with this compound | Reaction Type |

|---|---|---|---|

| Hydroxide | H₂O | 7-Hydroxy-3,7-dimethyloctanal | S(_N)1 |

| Alkoxide | CH₃OH | 7-Methoxy-3,7-dimethyloctanal | S(_N)1 |

| Azide | NaN₃ | 7-Azido-3,7-dimethyloctanal | S(_N)1 |

This table is illustrative and based on general principles of nucleophilic substitution on tertiary halides. lumenlearning.comlibretexts.org

Historically, the use of unactivated tertiary alkyl halides in cross-coupling reactions was challenging due to issues like slow oxidative addition and competing β-hydride elimination. However, recent advancements in catalyst design have overcome these limitations, enabling efficient carbon-carbon bond formation at tertiary centers.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron species with an organic halide, can be applied to tertiary alkyl halides. Nickel-catalyzed systems, in particular, have proven effective for the arylation of unactivated tertiary alkyl bromides, providing a direct route to all-carbon quaternary centers without the risk of alkyl group isomerization. nih.govmit.edu It is anticipated that similar conditions would be effective for this compound.

Heck Reaction: The Mizoroki-Heck reaction traditionally pairs aryl or vinyl halides with alkenes. wikipedia.org Modern protocols, however, have expanded its scope to include unactivated tertiary alkyl halides. acs.orgnih.gov Palladium-catalyzed methods, often enhanced by visible light irradiation, can facilitate the coupling of tertiary alkyl bromides with various alkenes at room temperature, offering a pathway to complex alkenes with quaternary carbon centers. acs.orgorganic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with organic halides. While classic palladium-catalyzed conditions are often unsuitable for alkyl halides, newer methods have emerged. wikipedia.org Copper-catalyzed systems have been developed for the coupling of α-bromocarbonyl compounds with terminal alkynes to form quaternary carbons. acs.org More relevantly, aryl radical-enabled, copper-catalyzed protocols have successfully coupled a wide range of unactivated secondary and tertiary alkyl iodides with terminal alkynes, demonstrating high functional group tolerance. nih.gov

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions with Tertiary Alkyl Halides

| Reaction | Catalyst System | Substrate Example | Coupling Partner | Product Type |

|---|---|---|---|---|

| Suzuki | NiBr₂·diglyme / dtbbpy | Tertiary Alkyl Bromide | Arylboronic Acid | Aryl-substituted Quaternary Carbon |

| Heck (light-induced) | Pd(OAc)₂ / Ligand | Tertiary Alkyl Bromide | Styrene | Substituted Alkene |

This table summarizes findings from studies on analogous tertiary alkyl halides. nih.govorganic-chemistry.orgnih.gov

The weak C-I bond allows for the facile generation of a tertiary alkyl radical under various conditions, including photochemical methods or through the use of radical initiators like triethylborane (B153662) or AIBN. organic-chemistry.orgtestbook.com These radicals can participate in a range of transformations, such as addition to alkenes or alkynes. organic-chemistry.orgrsc.org Electrochemical methods have also been developed as a green alternative to traditional tin-based reagents for generating alkyl radicals from iodides for intermolecular reactions.

Reductive dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a key transformation. This can be achieved through several methods. Catalytic transfer hydrogenation using reagents like triethylsilane (TES) with a palladium on carbon (Pd/C) catalyst, in the presence of a base like diisopropylethylamine (DIEA) to neutralize the HI byproduct, is effective for reducing alkyl iodides. nih.govacs.org Other methods include using strong reducing agents like lithium aluminum hydride, which can proceed via a single-electron-transfer (SET) mechanism, or radical-based reductions using organotin hydrides or silanes. acs.orgorganic-chemistry.org The rate of dehalogenation follows the trend I > Br > Cl > F, reflecting the C-X bond dissociation energies. wikipedia.org

Table 3: Examples of Reductive Dehalogenation of Alkyl Iodides

| Reagent System | Substrate Type | Product | Mechanism/Key Feature |

|---|---|---|---|

| H₂, Pd/C, DIEA | Alkyl Iodide | Alkane | Conventional hydrogenation with base |

| Triethylsilane, Pd/C, DIEA | Alkyl Iodide | Alkane | Catalytic transfer hydrogenation |

| LiAlD₄ (LAD) | Tertiary Alkyl Iodide | Deuterated/Protio Alkane | Single-Electron-Transfer (SET) |

This table is based on reported methods for the dehalogenation of various alkyl halides. nih.govacs.orgorganic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Chemoselective Transformations in the Presence of Multiple Reactive Centers

The structure of this compound presents a classic chemoselectivity challenge, requiring reaction conditions that can modify either the aldehyde or the tertiary iodide while leaving the other functional group intact.

Transformations at the Aldehyde Group:

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol. Mild hydride reagents, most notably sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent at low temperatures, are highly effective for this transformation, leaving the tertiary iodide untouched. More advanced catalytic systems using reagents like pinacolborane (HBpin) with a zinc or magnesium catalyst also show excellent chemoselectivity for aldehyde reduction while tolerating halides. nih.govsioc-journal.cn

Selective Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid without affecting the iodide. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid and a chlorine scavenger (like 2-methyl-2-butene), is a standard method for this purpose due to its exceptional mildness and functional group tolerance.

Transformations at the Iodide Group:

Elimination: The tertiary iodide is an excellent leaving group, making the substrate susceptible to elimination reactions to form 3,7-dimethyloct-6-enal. E2 elimination can be favored by using a strong, non-nucleophilic, sterically hindered base such as 1,8-diazabicycloundec-7-ene (DBU) or potassium tert-butoxide. Alternatively, E1 elimination can be promoted under non-basic conditions using a silver salt (e.g., AgNO₃ or AgBF₄). The silver ion coordinates to the iodide, precipitating silver iodide and generating a tertiary carbocation, which then loses a proton.

Substitution: Sₙ1 substitution at the tertiary carbon is also possible via the same carbocation intermediate generated with a silver salt, but in the presence of a competent nucleophile. For example, solvolysis in methanol (B129727) could yield 7-methoxy-3,7-dimethyloctanal, though this would likely compete with the elimination pathway.

The following table summarizes plausible chemoselective transformations.

| Target Group | Transformation | Reagents/Conditions | Product |

|---|---|---|---|

| Aldehyde | Reduction | NaBH₄, MeOH, 0°C | 7-Iodo-3,7-dimethyloctan-1-ol |

| Aldehyde | Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | 7-Iodo-3,7-dimethyloctanoic acid |

| Iodide | Elimination (E2) | DBU, THF, heat | 3,7-Dimethyloct-6-enal |

| Iodide | Elimination (E1) | AgNO₃, CH₃CN, heat | 3,7-Dimethyloct-6-enal |

| Iodide | Substitution (Sₙ1) | AgNO₃, MeOH (solvent) | 7-Methoxy-3,7-dimethyloctanal |

Rearrangement Reactions Involving the Iodinated Aldehyde Scaffold

The tertiary iodide in this compound makes its carbon scaffold susceptible to carbocation-mediated rearrangements. The most probable of these is a Wagner-Meerwein type rearrangement, which involves the 1,2-shift of an alkyl, aryl, or hydride group to a neighboring carbocationic center. wikipedia.orgspcmc.ac.in

The reaction would be initiated by the departure of the iodide leaving group, facilitated by a Lewis acid (e.g., AlCl₃, ZnCl₂) or a silver salt (e.g., AgBF₄), to generate a tertiary carbocation at the C7 position. jk-sci.com While 1,2-hydride or 1,2-alkyl shifts from an adjacent carbon are classic Wagner-Meerwein pathways, a highly plausible alternative for this specific substrate is an intramolecular cyclization.

In this pathway, the carbocation at C7 can be trapped by an internal nucleophile. The carbonyl oxygen of the aldehyde group at C1 is suitably positioned to act as this nucleophile. An intramolecular attack of the aldehyde's oxygen onto the C7 carbocation would result in the formation of a six-membered ring. This process would form a protonated cyclic ether (an oxonium ion). Subsequent deprotonation during aqueous workup would yield a stable, substituted tetrahydropyran (B127337) derivative, specifically 2-(4-hydroxy-4-methylpentyl)-2,6-dimethyltetrahydropyran. This type of transannular cyclization is a common fate for carbocations in molecules containing appropriately positioned internal nucleophiles.

Mechanistic Investigations of Reactions Involving 7 Iodo 3,7 Dimethyloctanal

Elucidation of Reaction Pathways and Intermediates for Synthesis and Transformations

No specific reaction pathways for the synthesis or transformation of 7-Iodo-3,7-dimethyloctanal have been elucidated in the reviewed literature. Information regarding potential intermediates in such reactions is also unavailable.

Detailed Kinetic Studies of Key Bond-Forming and Bond-Breaking Processes

There are no published kinetic studies detailing the rates of bond-forming or bond-breaking processes for reactions involving this compound.

Transition State Analysis and Energy Profiling

Analyses of transition states and energy profiles for reactions of this specific compound are absent from the scientific literature.

Spectroscopic Probing of Reaction Progress and Intermediate Detection

While spectroscopic techniques are standard in mechanistic studies, there are no specific reports of their use to monitor reactions of this compound or to detect any reaction intermediates.

Computational Chemistry Studies on Reaction Mechanisms and Selectivity

Computational studies, which are crucial for understanding reaction mechanisms and predicting selectivity, have not been reported for this compound. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 7 Iodo 3,7 Dimethyloctanal

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of 7-Iodo-3,7-dimethyloctanal, allowing for the unequivocal confirmation of its elemental composition. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be employed.

The expected monoisotopic mass of this compound (C₁₀H₁₉IO) can be calculated with high precision. This experimental value, when compared to the theoretical mass, provides strong evidence for the compound's identity.

Table 1: Theoretical Isotopic Distribution for C₁₀H₁₉IO

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 282.0481 | 100.00 |

| 283.0514 | 11.16 |

This table is generated based on theoretical isotopic abundance and serves as an illustrative example.

Furthermore, tandem mass spectrometry (MS/MS) experiments are invaluable for structural elucidation. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic fragmentation pattern is generated. Key fragmentation pathways for this compound would likely involve the loss of the iodine atom, cleavage adjacent to the carbonyl group, and fragmentation of the alkyl chain. Analysis of these fragments helps to piece together the molecular structure. For instance, a neutral loss of 126.90 Da would correspond to the iodine radical.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of this compound. A suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments is required for a complete assignment.

¹H NMR: This experiment provides information on the number of different types of protons and their immediate electronic environment. Key signals would include the aldehydic proton (δ ≈ 9.5-9.8 ppm), protons adjacent to the chiral center at C3, and the methyl groups.

¹³C NMR: This reveals the number of unique carbon atoms. The carbonyl carbon would be highly deshielded (δ ≈ 200-205 ppm), while the carbon bearing the iodine (C7) would also show a significant downfield shift. researchgate.net

DEPT-135/90: These experiments help distinguish between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon skeleton.

COSY (Correlation Spectroscopy): This 2D experiment establishes ¹H-¹H coupling correlations, allowing for the mapping of proton connectivity throughout the molecule's backbone.

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded ¹H and ¹³C atoms, providing a definitive link between the proton and carbon skeletons. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular framework. bmrb.io

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY can reveal through-space proximity of protons, which can help in determining the relative configuration at the C3 chiral center.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CHO) | ~202.5 |

| C2 (CH₂) | ~51.5 |

| C3 (CH) | ~28.0 |

| C4 (CH₂) | ~37.0 |

| C5 (CH₂) | ~24.5 |

| C6 (CH₂) | ~49.0 |

| C7 (C-I) | ~30.0 |

| C8 (CH₃) | ~33.0 |

| C3-CH₃ | ~19.5 |

Note: These are predicted values based on known substituent effects and data from similar structures. Actual experimental values may vary.

Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ would be characteristic of the C=O stretch of the aliphatic aldehyde. The C-H stretching vibrations of the aldehyde proton would appear as a pair of bands around 2820 cm⁻¹ and 2720 cm⁻¹. The C-I stretch is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C-I bond, due to its polarizability, should give a reasonably strong Raman signal. The C-C backbone vibrations would also be prominent. Differences in the vibrational spectra of different crystalline forms (polymorphs) can be detected, which is crucial for solid-state characterization. americanpharmaceuticalreview.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretch | 2850-2960 |

| C=O (aldehyde) | Stretch | 1720-1740 |

| C-H (aldehyde) | Stretch | 2820, 2720 |

Advanced Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and determining its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile (B52724) and water is a standard method for purity analysis of related compounds like 7-hydroxy-3,7-dimethyloctanal. sielc.comsielc.com For the more non-polar this compound, a similar system would be effective.

Chiral HPLC: To separate the enantiomers of this compound and determine the enantiomeric excess (e.e.), chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating chiral monoterpenes and their derivatives. researchgate.netsci-hub.ru The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) can significantly impact the selectivity and resolution of the separation. chromatographyonline.com

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a powerful technique for purity assessment. Given the volatility of the compound, GC-MS would provide both retention time data for quantification and mass spectra for identification of the main component and any impurities. e4journal.com

Table 4: Example HPLC Method for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Cellulose-based CSP |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

This table represents a typical starting point for method development in chiral HPLC.

Circular Dichroism Spectroscopy for Absolute Configuration Determination of Chiral Enantiomers

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is instrumental in determining the absolute configuration of the enantiomers of this compound once they have been separated.

The aldehyde chromophore in this compound will exhibit a weak n→π* electronic transition in the 280-300 nm region. This transition will give rise to a Cotton effect (a characteristic CD signal) whose sign (positive or negative) is dependent on the stereochemistry of the molecule. By applying empirical rules, such as the Octant Rule for ketones and aldehydes, or by comparing the experimental CD spectrum to that of a known standard or to quantum-chemical predictions, the absolute configuration (R or S) at the C3 chiral center can be assigned.

Applications and Future Research Directions of 7 Iodo 3,7 Dimethyloctanal in Synthetic Chemistry

7-Iodo-3,7-dimethyloctanal as a Versatile Synthetic Intermediate

The dual functionality of this compound, possessing both an electrophilic aldehyde group and a carbon-iodine (C-I) bond susceptible to a range of coupling and substitution reactions, renders it a highly versatile intermediate in organic synthesis. wikipedia.orguomustansiriyah.edu.iq The aldehyde can participate in nucleophilic additions, condensations, and reductive aminations, while the C-I bond, being the weakest of the carbon-halogen bonds, serves as an excellent leaving group and a handle for introducing further complexity. wikipedia.org

Precursor for Complex Natural Product Synthesis (e.g., analogous to didemnaketals precursors)

The synthesis of complex natural products often relies on the strategic use of chiral building blocks and efficient methods for carbon-carbon and carbon-heteroatom bond formation. Iodinated compounds, in particular, are valuable precursors due to the reactivity of the C-I bond in cross-coupling reactions. leapchem.comchemicalbull.com While direct evidence for the use of this compound in the synthesis of didemnaketals is not explicitly documented, its structural features are analogous to intermediates that could be employed in the construction of such complex molecules. Didemnaketals are a class of marine natural products that have shown interesting biological activities, including HIV-1 protease inhibition. researchgate.net Their synthesis often involves the coupling of complex fragments. For instance, the synthesis of precursors to the didemnaketal core has involved the use of chiral aldehydes and intermediates with functionalities amenable to cyclization and spiroketal formation. researchgate.nettorvergata.itnih.gov

An iodinated aldehyde like this compound could, in principle, be utilized in a convergent synthesis strategy. The aldehyde functionality allows for chain elongation and the introduction of stereocenters, while the iodo group provides a handle for subsequent coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, to join complex molecular fragments. leapchem.com The synthesis of various natural products has leveraged such strategies, where an iodo-functionalized fragment is coupled late in the synthetic sequence. frontiersin.org

Building Block for Pharmaceutical Intermediates and Fine Chemicals

The incorporation of iodine into organic molecules can significantly impact their biological activity and provides a versatile handle for further synthetic modifications. chemicalbull.com Organoiodine compounds are widely used as intermediates in the pharmaceutical industry for the synthesis of a variety of drugs. worldiodineassociation.com The reactivity of the C-I bond allows for its conversion into a wide range of other functional groups, making iodinated compounds valuable building blocks.

This compound, with its combination of an aldehyde and an iodoalkane, represents a potentially valuable scaffold for the synthesis of pharmaceutical intermediates. The aldehyde can be transformed into various functional groups, such as alcohols, carboxylic acids, or amines, while the iodo group can be used to introduce aryl, alkyl, or other functionalities through cross-coupling reactions. leapchem.com This dual reactivity allows for the rapid construction of diverse molecular libraries for drug discovery screening. For example, the aldehyde could undergo a Grignard reaction to introduce a new carbon substituent, followed by a Suzuki coupling at the iodo-position to build a complex, non-aromatic carbocyclic or heterocyclic core.

Utility in Agrochemical and Fragrance Chemistry (indirectly, via related compounds)

While direct applications of this compound in agrochemical and fragrance chemistry are not established, the structural motifs present in the molecule are relevant to these fields. Iodinated organic compounds have found use in the development of herbicides, fungicides, and insecticides. wikipedia.orgleapchem.com For example, ioxynil, an iodinated hydroxybenzonitrile, is a known herbicide. wikipedia.org The synthesis of such agrochemicals often involves the introduction of iodine into an organic framework.

In the fragrance industry, aldehydes with structures similar to the carbon backbone of this compound are common. For instance, 3,7-dimethyloctanal (B3032866) and its derivatives are used in perfumery. mdpi.com Although the presence of iodine would likely impart a different, possibly undesirable, odor profile, the underlying carbon skeleton is of interest. mdpi.comcarrementbelle.com The potential utility of this compound in this area would likely be as a precursor to other fragrance compounds, where the iodine atom is replaced to introduce other functionalities that contribute to a desired scent. google.com For example, the iodine could be substituted to create a range of esters or ethers, classes of compounds frequently found in fragrances.

Development of Novel Methodologies Capitalizing on C-I Bond Reactivity and Aldehyde Functionality

The unique combination of a reactive carbon-iodine bond and an aldehyde group in this compound opens avenues for the development of novel synthetic methodologies. Research in this area could focus on tandem reactions where both functional groups participate in a single, efficient transformation. For example, a reaction sequence could be envisioned where an initial nucleophilic attack on the aldehyde triggers a subsequent intramolecular reaction involving the C-I bond, leading to the formation of complex cyclic structures.

The reactivity of the C-I bond is well-established in a plethora of transformations, including radical reactions, nucleophilic substitutions, and various transition-metal-catalyzed cross-coupling reactions. wikipedia.org The aldehyde functionality is also a versatile handle for a wide array of chemical manipulations. uomustansiriyah.edu.iq The development of new catalytic systems that can selectively activate one functional group in the presence of the other, or that can orchestrate a cascade reaction involving both, would be a significant contribution to synthetic chemistry. For instance, photoredox catalysis could potentially be employed to generate a radical at the C-I bond, which could then undergo an intramolecular addition to a derivative of the aldehyde, such as an enamine or an enol ether.

Exploration of Sustainable and Green Synthesis Routes for Iodinated Aldehydes

The increasing emphasis on green chemistry has spurred the development of more environmentally benign synthetic methods. keaipublishing.com For the synthesis of iodinated aldehydes like this compound, research into sustainable practices is crucial. This includes the use of less toxic reagents, milder reaction conditions, and processes that minimize waste generation.

Traditional iodination methods often employ harsh reagents. Modern approaches focus on the use of molecular iodine in conjunction with greener oxidants such as hydrogen peroxide or even air (O2), often in the presence of a catalyst. organic-chemistry.orgrsc.orgmdpi.com The development of catalytic systems that can efficiently generate the active iodinating species from iodide salts, which are less volatile and easier to handle than molecular iodine, is a key area of research. rsc.org Furthermore, the use of solvent-free reaction conditions, such as grinding or microwave-assisted synthesis, can significantly reduce the environmental impact of these transformations. mdpi.comresearchgate.net The application of these green methodologies to the synthesis of aliphatic iodinated aldehydes would be a valuable advancement.

| Iodination Method | Reagents | Key Advantages |

| Classical Iodination | I2, often with a base or acid | Well-established, versatile |

| Hypervalent Iodine Reagents | e.g., N-Iodosuccinimide (NIS) | Mild, selective |

| Green Oxidative Iodination | I2 or KI with H2O2 or O2 | Environmentally benign oxidants, high atom economy |

| Solvent-Free Iodination | Grinding with I2 and an oxidant | Reduced solvent waste, often faster reaction times |

| Laccase-Catalyzed Iodination | KI, O2, laccase | Enzymatic, sustainable, mild conditions |

Computational Design and Prediction of Novel Transformations for this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry for understanding reaction mechanisms and predicting the feasibility of new transformations. researchgate.netnih.gov For a molecule like this compound, computational studies can provide valuable insights into its reactivity and guide the experimental design of novel synthetic routes.

DFT calculations can be used to model the electronic structure of the molecule, identify the most reactive sites, and calculate the activation energies for various potential reactions. For example, the relative ease of homolytic versus heterolytic cleavage of the C-I bond under different conditions could be predicted. The influence of the iodo-substituent on the reactivity of the aldehyde group, and vice versa, can also be computationally explored. Furthermore, computational screening of potential catalysts for new transformations involving this compound could accelerate the discovery of efficient and selective reactions. wiley.com By predicting reaction outcomes and identifying promising reaction pathways, computational chemistry can minimize the amount of experimental work required, leading to a more efficient and sustainable research process.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Predicting reaction mechanisms, calculating activation energies, understanding electronic structure |

| Ab initio methods | High-accuracy calculations of thermodynamic and kinetic data |

| Molecular Mechanics (MM) | Conformational analysis, initial screening of large numbers of potential reactions |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in complex environments, such as in the presence of a catalyst or solvent |

Potential for Derivatization into Materials Science Precursors or Functional Molecules

This compound, a bifunctional molecule containing both an aldehyde and a tertiary iodo group, holds significant, though largely untapped, potential as a versatile building block for the synthesis of novel materials science precursors and functional molecules. The distinct reactivity of its two functional groups—the aldehyde and the carbon-iodine bond—offers a gateway to a variety of derivatization strategies, enabling the creation of polymers with tailored properties, functional surfaces, and complex molecular architectures. While direct research on this specific compound is limited, its potential can be inferred from the well-established chemistry of aliphatic aldehydes and alkyl iodides in polymer and materials science.

The aldehyde group is a highly reactive functionality that can undergo a multitude of transformations, making it a valuable handle for chemical derivatization. conicet.gov.ar In the context of materials science, this reactivity can be harnessed to introduce this molecule into polymeric structures or to attach it to surfaces. One of the challenges with aldehydes is their potential instability under certain polymerization conditions. conicet.gov.ar To circumvent this, the aldehyde can be protected, for instance as an acetal (B89532), prior to polymerization. Following the construction of the polymer backbone, the protecting group can be removed to regenerate the aldehyde functionality for subsequent post-polymerization modifications. These regenerated aldehyde groups can then be used to immobilize biomolecules like proteins, highlighting a potential application in biotechnology and smart materials. nih.gov

The carbon-iodine (C-I) bond in this compound is another key feature that opens up numerous possibilities for creating functional materials. The C-I bond is known for its lability, which makes it an excellent functional group for initiating polymerization reactions. acs.orgnih.gov Specifically, it can be utilized in various forms of radical polymerization. tandfonline.com For example, in reverse iodine transfer polymerization (RITP), the C-I bond can act as a chain transfer agent, allowing for the synthesis of polymers with controlled molecular weights and architectures. tandfonline.com The presence of the iodo group could also enable the synthesis of block copolymers, where this compound acts as a bridge between different polymer chains.

Furthermore, the iodo group serves as an excellent leaving group in nucleophilic substitution reactions and as a partner in cross-coupling reactions. This allows for the post-polymerization functionalization of materials containing this moiety. For instance, a polymer synthesized using the aldehyde functionality of this compound could subsequently be modified at the iodine-bearing sites through reactions like Suzuki or Heck couplings, introducing a wide range of other functional groups. acs.org This dual reactivity allows for a modular approach to material design, where the initial polymerization establishes the macroscopic structure and subsequent modifications at the iodo-position fine-tune the material's chemical and physical properties.

The unique structure of this compound, derived from citronellal (B1669106), also offers the potential for creating biodegradable or bio-based materials. The aliphatic backbone of the molecule could be incorporated into polyester (B1180765) or polyamide chains through reactions involving the aldehyde group (after conversion to a suitable functional group like a carboxylic acid or an amine). The resulting polymers would have pendent iodo-functionalized side chains, which could be used for further modifications or for imparting specific properties like increased refractive index or radiopacity. rsc.org Research on the polymerization of citronellol (B86348) derivatives to form functional bio-polyesters demonstrates the feasibility of using such terpene-derived structures in materials science. frontiersin.orgnih.govresearchgate.net

Future research in this area could focus on systematically exploring the derivatization of this compound. This would involve the synthesis of a variety of monomers where either the aldehyde or the iodo group (or both) are modified to be suitable for different polymerization techniques. For example, the aldehyde could be converted into a vinyl or an acrylate (B77674) group, creating a monomer that can be readily polymerized via free radical methods, with the iodo group remaining as a functional handle on the resulting polymer.

The table below outlines some of the potential derivatization reactions of this compound and their applications in materials science.

| Functional Group | Derivatization Reaction | Resulting Functionality/Monomer | Potential Application in Materials Science |

| Aldehyde | Acetalization | Protected Aldehyde | Stabilization for subsequent polymerization |

| Aldehyde | Oxidation | Carboxylic Acid | Monomer for polyesters or polyamides |

| Aldehyde | Reductive Amination | Amine | Monomer for polyamides; functional group for further derivatization |

| Aldehyde | Wittig Reaction | Alkene | Polymerizable group for addition polymerization |

| Carbon-Iodine | Radical Polymerization (e.g., RITP) | Initiator/Chain Transfer Agent | Synthesis of controlled polymers and block copolymers |

| Carbon-Iodine | Nucleophilic Substitution | Various functional groups | Post-polymerization modification of materials |

| Carbon-Iodine | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Aryl or vinyl groups | Introduction of electronic or optical properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.